molecular formula C11H10N2O5 B12656296 p-Nitrophenyl 5-oxo-L-prolinate CAS No. 51031-70-0

p-Nitrophenyl 5-oxo-L-prolinate

Cat. No.: B12656296
CAS No.: 51031-70-0
M. Wt: 250.21 g/mol
InChI Key: LULJKDDAVJXNFS-VIFPVBQESA-N
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Description

p-Nitrophenyl 5-oxo-L-prolinate: is a chemical compound with the molecular formula C11H10N2O5 . It is a derivative of L-proline, where the proline ring is modified with a nitrophenyl ester group. This compound is often used in biochemical research and has various applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with p-nitrophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include anhydrous solvents like dichloromethane and a base such as triethylamine to neutralize the by-products .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenyl 5-oxo-L-prolinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of p-Nitrophenyl 5-oxo-L-prolinate primarily involves its interaction with enzymes. When used as a substrate, the compound binds to the active site of the enzyme, where it undergoes hydrolysis or other reactions. The molecular targets include esterases and proteases, which catalyze the cleavage of the ester bond, releasing p-nitrophenol and 5-oxo-L-proline .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a nitrophenyl ester group and a proline derivative, making it a versatile substrate for studying a wide range of enzymatic activities. Its structural complexity allows for more specific interactions with enzymes compared to simpler esters .

Properties

CAS No.

51031-70-0

Molecular Formula

C11H10N2O5

Molecular Weight

250.21 g/mol

IUPAC Name

(4-nitrophenyl) (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C11H10N2O5/c14-10-6-5-9(12-10)11(15)18-8-3-1-7(2-4-8)13(16)17/h1-4,9H,5-6H2,(H,12,14)/t9-/m0/s1

InChI Key

LULJKDDAVJXNFS-VIFPVBQESA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CC(=O)NC1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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